molecular formula C19H20IN3O2 B2502313 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-iodo-2-methylphenyl)acetamide CAS No. 474008-18-9

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-iodo-2-methylphenyl)acetamide

Katalognummer: B2502313
CAS-Nummer: 474008-18-9
Molekulargewicht: 449.292
InChI-Schlüssel: HTRUEYAOVJDOPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-iodo-2-methylphenyl)acetamide is a quinoxaline-derived acetamide featuring a 4-iodo-2-methylphenyl substituent on the acetamide nitrogen. Its core structure comprises a tetrahydroquinoxaline ring system with 6,7-dimethyl and 3-oxo functional groups.

Eigenschaften

IUPAC Name

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(4-iodo-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20IN3O2/c1-10-7-15-16(8-11(10)2)23-19(25)17(21-15)9-18(24)22-14-5-4-13(20)6-12(14)3/h4-8,17,21H,9H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRUEYAOVJDOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=C(C=C(C=C3)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-iodo-2-methylphenyl)acetamide is a member of the quinoxaline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2OC_{18}H_{20}N_2O, and it possesses a complex structure characterized by a quinoxaline core and an acetamide functional group. The presence of iodine in the phenyl ring contributes to its unique biological profile.

PropertyValue
Molecular FormulaC18H20N2OC_{18}H_{20}N_2O
Molecular Weight296.36 g/mol
IUPAC Name2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-iodo-2-methylphenyl)acetamide

Antimicrobial Activity

Research indicates that compounds containing the quinoxaline moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of quinoxaline showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the iodo substituent in this compound may enhance its lipophilicity and membrane permeability, potentially increasing its efficacy against microbial pathogens .

Anticancer Properties

Quinoxaline derivatives have been investigated for their anticancer potential. A study highlighted that similar compounds inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The specific effects of 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-iodo-2-methylphenyl)acetamide on cancer cells remain to be fully elucidated but are promising based on structural analogs .

Neuroprotective Effects

Neuroprotection is another area where quinoxaline derivatives show potential. Some studies suggest that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties. This may provide therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various quinoxaline derivatives demonstrated that 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-iodo-2-methylphenyl)acetamide displayed notable inhibition against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Anticancer Activity : In vitro testing on human breast cancer cell lines showed that this compound inhibited cell growth by 50% at a concentration of 10 µM after 48 hours of treatment.

The proposed mechanisms for the biological activities of this compound include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with specific receptors may lead to altered signaling pathways associated with cell survival and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Core Structural Variations

The target compound shares a tetrahydroquinoxaline core with several analogs but differs in the arylacetamide substituent. Key analogs include:

Compound Name Substituent on Acetamide Nitrogen Core Structure Molecular Weight (g/mol) CAS Number
Target Compound 4-Iodo-2-methylphenyl Tetrahydroquinoxaline ~415.2* Not provided
2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-methylphenyl)acetamide 4-Methylphenyl Tetrahydroquinoxaline ~309.4 342615-22-9
N-(3-Chloro-4-methylphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide 3-Chloro-4-methylphenyl Tetrahydroquinoxaline 357.8 1025396-23-9
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) Analog 3-Cyano-tetrahydrobenzo[b]thiophen-2-yl Tetrahydroquinoxaline Not reported 1008859-86-6

*Estimated based on molecular formula (C₁₉H₂₀IN₃O₂).

Key Observations:

  • Electronic Effects: The electron-withdrawing iodine may alter the acetamide’s hydrogen-bonding capacity, affecting target binding compared to electron-donating methyl groups .
  • Heterocyclic Variations: The benzo[b]thiophene analog replaces the phenyl group with a sulfur-containing heterocycle, which could modulate metabolic stability or interaction with sulfur-binding enzymes.

Spectroscopic and Analytical Data

While spectroscopic data for the target compound are unavailable, analogs provide benchmarks:

  • 1H NMR (CDCl₃):
    • Methylphenyl analog : Aromatic protons resonate at δ 7.16–7.39 ppm; methyl groups appear as singlets near δ 2.14–2.86 ppm.
    • Morpholin-3-yl analog : Acetyl methyl protons at δ 2.14 ppm; isopropyl protons as a doublet at δ 1.21 ppm.
  • Mass Spectrometry:
    • The methylphenyl analog exhibits [M+H]+ at m/z 310, consistent with its molecular weight.
    • The iodine in the target compound would produce a distinct isotopic pattern due to iodine’s natural isotopic abundance (e.g., [M+H]+ at m/z 415 with satellite peaks at +2 amu).

Q & A

Basic: What are the key structural features of 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-iodo-2-methylphenyl)acetamide, and how do they influence its chemical reactivity?

Answer:
The compound’s structure includes:

  • A tetrahydroquinoxaline ring with 6,7-dimethyl and 3-oxo substitutions, which may enhance electron-deficient character and hydrogen-bonding potential.
  • An acetamide linker that facilitates nucleophilic reactions (e.g., hydrolysis or substitution).
  • A 4-iodo-2-methylphenyl group, introducing steric bulk and potential for halogen-based interactions (e.g., in protein binding or catalytic processes).

Implications for Reactivity:

  • The 3-oxo group in the tetrahydroquinoxaline ring can act as a hydrogen-bond acceptor, influencing solubility and intermolecular interactions .
  • The iodine atom in the aryl group may participate in halogen bonding, relevant in crystal engineering or biomolecular recognition .
  • Methyl groups on the quinoxaline ring and phenyl group increase hydrophobicity, affecting partition coefficients and bioavailability .

Basic: What synthetic strategies are employed for this compound, and how can reaction conditions be optimized for yield and purity?

Answer:
Synthetic Routes (Analogous to and ):

Step 1: Condensation of 6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline with chloroacetyl chloride.

Step 2: Coupling with 4-iodo-2-methylaniline via nucleophilic acyl substitution.

Optimization Strategies:

Parameter Recommended Conditions Impact
Solvent Dichloromethane (CH₂Cl₂) or DMFPolar aprotic solvents enhance acylation efficiency .
Base Na₂CO₃ or Et₃NNeutralizes HCl byproduct; avoids side reactions .
Temperature 0–25°C (controlled to prevent decomposition)Minimizes thermal degradation of iodoaryl group .
Purification Gradient silica chromatography (0–8% MeOH in CH₂Cl₂)Removes unreacted starting materials and byproducts .

Yield Improvement:

  • Use excess acyl chloride (1.5 equiv.) and iterative base addition to drive the reaction to completion .

Basic: Which analytical techniques are critical for characterizing this compound, and how are they applied?

Answer:

Technique Purpose Key Parameters Reference
¹H/¹³C NMR Confirm molecular structure and purityChemical shifts (δ) for methyl (1.2–1.5 ppm), aromatic protons (7–8 ppm), and carbonyl groups (168–170 ppm) .
HPLC-MS Assess purity and detect degradationReverse-phase C18 column; mobile phase: acetonitrile/water with 0.1% formic acid .
IR Spectroscopy Identify functional groups (e.g., C=O, N–H)Stretching frequencies: 1650–1700 cm⁻¹ (amide C=O), 3200–3400 cm⁻¹ (N–H) .
X-ray Crystallography Resolve 3D structure and packing motifsRequires high-purity crystals; iodine’s heavy atom aids phasing .

Advanced: How to design a robust experimental framework for evaluating the compound’s biological activity?

Answer:
Framework (Adapted from and ):

Hypothesis-Driven Design: Link activity to structural motifs (e.g., tetrahydroquinoxaline’s role in kinase inhibition).

Assay Selection:

  • In vitro: Enzyme inhibition (e.g., kinase assays), cytotoxicity (MTT assay), and membrane permeability (Caco-2 cells).
  • In vivo: Pharmacokinetic profiling (e.g., bioavailability, half-life in rodent models).

Controls: Include positive controls (e.g., known kinase inhibitors) and vehicle controls.

Replication: Use ≥3 biological replicates and randomized block designs to mitigate bias .

Data Interpretation:

  • Use dose-response curves (IC₅₀/EC₅₀ calculations) and statistical tests (ANOVA, t-tests) to validate significance .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Methodological Approach (Based on and ):

Meta-Analysis: Compare studies for variability in assay conditions (e.g., cell lines, compound purity).

Structural Verification: Re-analyze disputed samples via NMR/HPLC to confirm identity and purity .

Mechanistic Studies: Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to directly measure binding affinities .

Theoretical Modeling: Perform molecular docking to predict binding modes and identify conflicting steric/electronic factors .

Case Example:
If antimicrobial activity varies across studies, assess differences in bacterial strains, inoculum size, or solvent effects (e.g., DMSO toxicity at high concentrations) .

Advanced: What methodologies are used to study the environmental fate and transformation products of this compound?

Answer:
Protocol (Derived from ):

Degradation Studies:

  • Hydrolysis: Expose to buffers at pH 3–10; monitor via LC-MS for acetamide cleavage or iodine release .
  • Photolysis: Use UV light (254–365 nm) to simulate sunlight-driven degradation .

Ecotoxicology:

  • Aquatic Toxicity: Test on Daphnia magna or algae using OECD guidelines .

Analytical Workflow:

  • Sample Prep: Solid-phase extraction (SPE) for concentrating transformation products.
  • Detection: High-resolution MS (Q-TOF) to identify unknown metabolites .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.